molecular formula C23H25NO4 B2357185 3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid CAS No. 1339680-62-4

3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid

Cat. No.: B2357185
CAS No.: 1339680-62-4
M. Wt: 379.456
InChI Key: BLEWZDAVWPLFAA-UHFFFAOYSA-N
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Description

3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid typically involves the protection of the amino group of piperidine with the Fmoc group. This can be achieved through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using high-quality reagents .

Chemical Reactions Analysis

Types of Reactions

3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of piperidine, preventing unwanted reactions during peptide chain elongation. The Fmoc group can be selectively removed under mild conditions, allowing for the continuation of peptide synthesis .

Properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)12-11-16-6-5-13-24(14-16)23(27)28-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,16,21H,5-6,11-15H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEWZDAVWPLFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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